1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one
Description
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Properties
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-7-12-20(27)24-18-10-8-9-11-19(18)25-22(23-28-26(24)25)21-16(4)14(2)13-15(3)17(21)5/h8-11,13H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCADRKUSMPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2N3N1ON=C3C4=C(C(=CC(=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the triazole ring : Utilizing azide-alkyne cycloaddition reactions which are well-documented for synthesizing 1,2,3-triazoles.
- Oxatriazole incorporation : This step often involves the reaction of triazole derivatives with specific electrophiles to introduce the oxatriazole moiety.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that triazole derivatives can scavenge free radicals effectively. The antioxidant capacity can be quantified using assays like DPPH and ABTS.
Anti-inflammatory Effects
In vitro studies have demonstrated that related triazole compounds can inhibit nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. This suggests potential anti-inflammatory properties that could be beneficial in neurodegenerative conditions. A comparative analysis of NO production inhibition is summarized in Table 1.
| Compound | NO Production Inhibition (%) | Cell Viability (%) |
|---|---|---|
| Daidzein | 34.79 | 106.63 |
| Formononetin | 72.70 | 84.83 |
| Test Compound | 31.40 | 52.87 |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against various cancer cell lines. The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time. Notably:
- IC50 values were determined for several cell lines (e.g., MCF-7 and HeLa), demonstrating significant cell growth inhibition at micromolar concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The presence of the triazole ring may influence pathways related to apoptosis and cell proliferation.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neuroprotection : In a study involving neuroblastoma cells treated with oxidative stress agents, the compound demonstrated protective effects by enhancing cell viability and reducing apoptosis markers.
- Anti-cancer Activity : A series of experiments showed that treatment with this compound led to decreased proliferation in breast cancer cells through G0/G1 phase arrest.
Q & A
Q. What are the established synthetic routes for this compound, and what are their yields and limitations?
The synthesis of structurally related triazolo-oxatriazole derivatives typically involves multi-step protocols. For example, carbazole-based compounds are synthesized via coupling reactions between diaryliodonium salts and acylating agents (e.g., valeramide or benzamide derivatives) under optimized conditions, achieving yields of 74–91% . Key steps include:
- Reagent selection : Use of DIPEA (N,N-diisopropylethylamine) as a base to deprotonate intermediates and facilitate nucleophilic substitution.
- Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., cyclohexane:EtOAc 97:3) to isolate the product . Limitations include sensitivity to moisture and the need for precise stoichiometric ratios to avoid byproducts.
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups on the tetramethylphenyl ring at δ ~2.3 ppm) and carbonyl signals (δ ~190–200 ppm) .
- 2D NMR (e.g., ¹H-¹⁵N HMBC) : Resolves ambiguities in heterocyclic connectivity, particularly for triazole and oxatriazole moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
A factorial experimental design is recommended:
- Variables : Solvent polarity (e.g., toluene vs. acetic acid), temperature (−35°C to reflux), and catalyst loading .
- Response surface methodology (RSM) : Statistically models interactions between variables to identify optimal conditions . Example: In triazolo-quinazoline synthesis, refluxing in acetic acid increased purity by 15% compared to toluene .
Q. What strategies resolve spectral data contradictions (e.g., unexpected peaks in NMR)?
- Dynamic NMR (DNMR) : Detects conformational exchange in flexible substituents (e.g., pentan-1-one chain) .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
- Isotopic labeling : Use of ¹⁵N-labeled reagents to trace nitrogen environments in triazole rings .
Q. How does the tetramethylphenyl group influence electronic properties and reactivity?
- Steric effects : The 2,3,5,6-tetramethyl substitution hinders electrophilic aromatic substitution but stabilizes radical intermediates .
- Electronic effects : Methyl groups donate electron density via hyperconjugation, altering redox potentials (e.g., cyclic voltammetry shows a 0.2 V shift compared to unsubstituted analogs) .
- Impact on derivatization : The group reduces reactivity in Suzuki-Miyaura couplings but enhances stability in photochemical reactions .
Methodological Considerations
Q. How should researchers design experiments to evaluate biological activity?
- Target selection : Prioritize kinases or GPCRs (G protein-coupled receptors) due to the compound’s heterocyclic core .
- Assay conditions : Use SPR (surface plasmon resonance) for binding affinity measurements and cell-based assays (e.g., IC₅₀ determination in cancer lines) .
- Control experiments : Include structurally similar analogs (see Table 1) to isolate the tetramethylphenyl group’s contribution .
Table 1 : Structurally related compounds for comparative studies
| Compound | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| 7-(2-furyl)quinazolin-4-one | Quinazoline | Furyl, methyl | Antimicrobial |
| 9-(4-chlorophenyl)triazolo | Triazolo-quinazoline | Chlorophenyl | Anticancer |
Q. What environmental stability studies are recommended for this compound?
- Hydrolytic degradation : Incubate at pH 3–9 and monitor via LC-MS to identify breakdown products (e.g., cleavage of the oxatriazole ring) .
- Photostability : Expose to UV light (λ = 254 nm) and track degradation kinetics using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
